molecular formula C₃¹³C₂H₁₀O₅ B1157541 D-Arabinose-4,5-13C2

D-Arabinose-4,5-13C2

Cat. No.: B1157541
M. Wt: 152.11
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-4,5-¹³C₂ is a stable isotope-labeled derivative of D-arabinose, a naturally occurring pentose sugar. The compound is specifically enriched with carbon-13 isotopes at positions 4 and 5 of its carbon backbone (Figure 1). Its molecular formula is C₃¹³C₂H₁₀O₅, with a molecular weight of 152.13 g/mol (calculated from unlabeled D-arabinose: 150.13 g/mol + 2 × 1.00 g/mol for ¹³C) . This labeling enables precise tracking of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Properties

Molecular Formula

C₃¹³C₂H₁₀O₅

Molecular Weight

152.11

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key isotopologues of D-arabinose and related compounds, highlighting their structural and functional distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
D-Arabinose-4,5-¹³C₂ C₃¹³C₂H₁₀O₅ 152.13 Not provided Tracks metabolic fluxes at C4/C5 positions; used in NMR studies
D-Arabinose-2-¹³C ¹³CC₄H₁₀O₅ 151.12 101615-87-6 Labels C2 for structural elucidation in carbohydrate metabolism
D-Arabinose-1,2-¹³C₂ ¹³C₂C₃H₁₀O₅ 152.13 Not provided Dual-position tracing; enhances sensitivity in metabolic flux analysis
D-Arabinose-2,3,4,5-¹³C₄ ¹³C₄CH₁₀O₅ 154.13 Not provided High isotopic enrichment for detailed NMR signal amplification
D-Arabinose-1-¹³C ¹³CC₄H₁₀O₅ 151.12 70849-23-9 Labels C1 for studies on sugar phosphorylation or isomerization
D-Arabinitol-1,2-¹³C₂ ¹³C₂C₃H₁₂O₅ 154.13 488-82-4 Sugar alcohol derivative; diagnostic marker for fungal infections
Unlabeled D-Arabinose C₅H₁₀O₅ 150.13 10323-20-3 Baseline for solubility (>95% purity), storage (+4°C), and structural studies

Key Findings:

  • Position-Specific Labeling: Compounds like D-Arabinose-4,5-¹³C₂ enable targeted metabolic tracing. For example, [4,5-¹³C₂]citrate in the citric acid cycle demonstrates how dual labeling elucidates flux through enzymatic pathways like pyruvate dehydrogenase .
  • Sensitivity vs. Cost: Fully labeled D-Arabinose-2,3,4,5-¹³C₄ offers higher NMR signal resolution but may incur higher synthesis costs compared to single/double-labeled variants .
  • Functional Group Impact: D-Arabinitol-1,2-¹³C₂, a reduced form of arabinose, is utilized diagnostically rather than metabolically, underscoring how functional group changes alter application scope .

Metabolic Flux Analysis

Studies on [2,5-¹³C₂]glucose and [4,5-¹³C₂]citrate illustrate the utility of position-specific ¹³C labeling in mapping neuroenergetics and mitochondrial pathways . Similarly, D-Arabinose-4,5-¹³C₂ could track arabinose utilization in microbial systems or plant biosynthetic pathways, as seen in rice studies using [2,5-¹³C₂]-4H to trace imidazole derivatives .

Technical Advantages

  • NMR Compatibility: ¹³C-labeled arabinose derivatives exhibit distinct chemical shifts, avoiding spectral overlap with endogenous compounds. For instance, hyperpolarized ¹³C agents like [1-¹³C]alanine ethyl ester demonstrate pH-dependent shifts for intracellular tracking .
  • Stability: Unlike pyridine derivatives or malonic acid analogs, arabinose isotopologues are non-toxic and stable under physiological conditions .

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